3-(3-Hydroxypropyl)-1-methyl-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
Description
3-(3-Hydroxypropyl)-1-methyl-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of a hydroxypropyl group, a methyl group, and a phenyl group attached to the purine core.
Properties
IUPAC Name |
2-(3-hydroxypropyl)-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-19-14-13(15(24)22(17(19)25)8-5-11-23)21-10-9-20(16(21)18-14)12-6-3-2-4-7-12/h2-4,6-7,23H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDROJTBEJCGKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCN(C3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-1-methyl-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the purine moiety. The hydroxypropyl and phenyl groups are then added through subsequent reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. The use of environmentally benign solvents and catalysts is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)-1-methyl-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the imidazole or purine rings.
Substitution: Functional groups on the purine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups onto the purine ring .
Scientific Research Applications
3-(3-Hydroxypropyl)-1-methyl-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)-1-methyl-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors involved in purine metabolism, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that is also a purine derivative.
Theobromine: A compound similar to caffeine, found in chocolate
Uniqueness
3-(3-Hydroxypropyl)-1-methyl-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl and phenyl groups differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
